molecular formula C7H9ClN2O B13904651 4-Chloro-1-(tetrahydrofuran-3-yl)-1H-pyrazole

4-Chloro-1-(tetrahydrofuran-3-yl)-1H-pyrazole

Cat. No.: B13904651
M. Wt: 172.61 g/mol
InChI Key: CQGFYUCDTZFQOQ-UHFFFAOYSA-N
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Description

4-Chloro-1-(tetrahydrofuran-3-yl)-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a chloro group and a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(tetrahydrofuran-3-yl)-1H-pyrazole typically involves the reaction of 4-chloro-1H-pyrazole with tetrahydrofuran derivatives. One common method involves the use of cerium ammonium nitrate as a catalyst to facilitate the cyclization of 1,4- or 1,5-diols to form tetrahydrofuran rings . The reaction is carried out at room temperature, providing high yields and stereoselectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, ensuring high efficiency and yield. The use of robust catalysts and optimized reaction conditions is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(tetrahydrofuran-3-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the chloro group to other functional groups such as hydroxyl or amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrazoles.

Scientific Research Applications

4-Chloro-1-(tetrahydrofuran-3-yl)-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-1-(tetrahydrofuran-3-yl)-1H-pyrazole involves its interaction with specific molecular targets. The chloro group and the tetrahydrofuran moiety can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1H-pyrazole: Lacks the tetrahydrofuran moiety, making it less versatile in certain applications.

    1-(Tetrahydrofuran-3-yl)-1H-pyrazole:

Uniqueness

4-Chloro-1-(tetrahydrofuran-3-yl)-1H-pyrazole is unique due to the presence of both the chloro group and the tetrahydrofuran moiety. This combination enhances its reactivity and broadens its range of applications in various fields.

Properties

Molecular Formula

C7H9ClN2O

Molecular Weight

172.61 g/mol

IUPAC Name

4-chloro-1-(oxolan-3-yl)pyrazole

InChI

InChI=1S/C7H9ClN2O/c8-6-3-9-10(4-6)7-1-2-11-5-7/h3-4,7H,1-2,5H2

InChI Key

CQGFYUCDTZFQOQ-UHFFFAOYSA-N

Canonical SMILES

C1COCC1N2C=C(C=N2)Cl

Origin of Product

United States

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